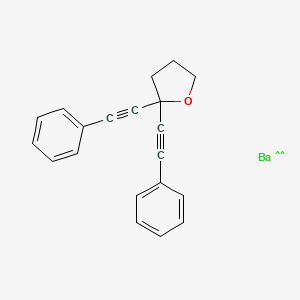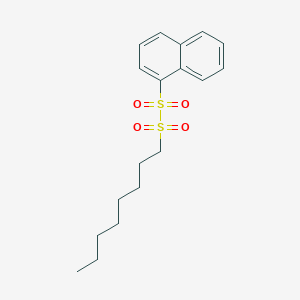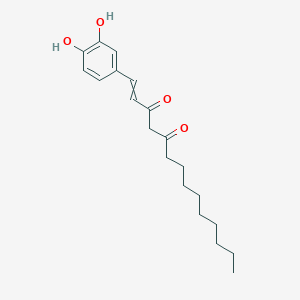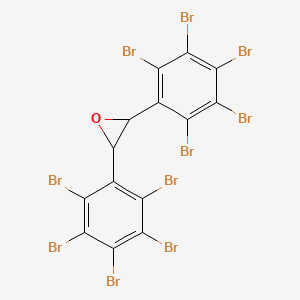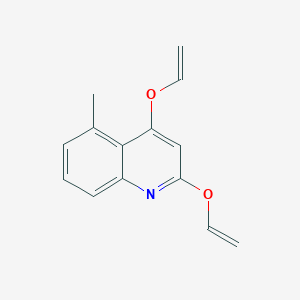-lambda~5~-phosphane CAS No. 138711-23-6](/img/structure/B14278566.png)
[(Acenaphthylen-1-yl)imino](tributyl)-lambda~5~-phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Acenaphthylen-1-yl)imino-lambda~5~-phosphane is a compound that belongs to the class of λ5-phosphanes. This compound is characterized by the presence of an acenaphthylen-1-yl group attached to an imino group, which is further bonded to a tributyl-phosphane moiety. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Acenaphthylen-1-yl)imino-lambda~5~-phosphane typically involves the reaction of acenaphthylen-1-ylamine with tributylphosphane under specific conditions. One common method involves the use of 2-chlorotropone as a reagent, which reacts with (acenaphthylen-1-yl)imino-lambda~5~-phosphane to form novel compounds such as 11H-cyclohepta[b]indeno[2,1-d]pyrrole .
Industrial Production Methods
While detailed industrial production methods for (Acenaphthylen-1-yl)imino-lambda~5~-phosphane are not extensively documented, the synthesis generally follows standard organic synthesis protocols involving the use of appropriate reagents and catalysts to achieve the desired product.
化学反応の分析
Types of Reactions
(Acenaphthylen-1-yl)imino-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced forms, and substituted derivatives. For example, the reaction with 2-chlorotropone yields compounds like 11H-cyclohepta[b]indeno[2,1-d]pyrrole .
科学的研究の応用
(Acenaphthylen-1-yl)imino-lambda~5~-phosphane has several scientific research applications, including:
Chemistry: The compound is used in the synthesis of novel heterocyclic compounds and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including interactions with DNA and proteins.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of (Acenaphthylen-1-yl)imino-lambda~5~-phosphane involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate with DNA, disrupting its structure and function, and inhibit enzymes like topoisomerase II, leading to cell death . These interactions are crucial for its potential therapeutic applications, particularly in cancer treatment.
類似化合物との比較
Similar Compounds
(Inden-3-yl)imino-lambda~5~-phosphane: Similar in structure but with an inden-3-yl group instead of an acenaphthylen-1-yl group.
Imidazole-2-thione linked to acenaphthylenone: A hybrid compound that integrates key structural elements for DNA intercalation and enzyme inhibition.
Uniqueness
(Acenaphthylen-1-yl)imino-lambda~5~-phosphane is unique due to its specific structural configuration, which allows for distinct interactions with molecular targets. Its ability to form stable compounds under acidic conditions and its potential for various chemical reactions make it a valuable compound for research and industrial applications .
特性
CAS番号 |
138711-23-6 |
|---|---|
分子式 |
C24H34NP |
分子量 |
367.5 g/mol |
IUPAC名 |
acenaphthylen-1-ylimino(tributyl)-λ5-phosphane |
InChI |
InChI=1S/C24H34NP/c1-4-7-16-26(17-8-5-2,18-9-6-3)25-23-19-21-14-10-12-20-13-11-15-22(23)24(20)21/h10-15,19H,4-9,16-18H2,1-3H3 |
InChIキー |
LBGCDUXAYUVZAA-UHFFFAOYSA-N |
正規SMILES |
CCCCP(=NC1=CC2=CC=CC3=C2C1=CC=C3)(CCCC)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


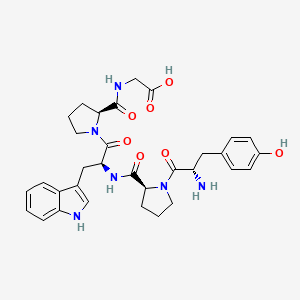
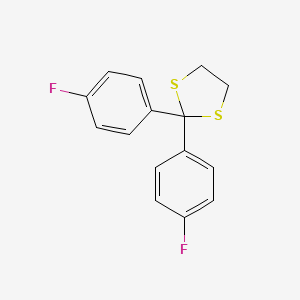

![4-[2-(4-Butoxyphenyl)ethoxy]-8-fluoroquinoline](/img/structure/B14278510.png)
![Bicyclo[3.2.0]hepta-1(5),2-diene](/img/structure/B14278516.png)
![Tributyl[4-(methoxymethoxy)but-3-EN-2-YL]stannane](/img/structure/B14278517.png)
